molecular formula C23H23FN4O4 B2404098 3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034363-58-9

3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2404098
CAS No.: 2034363-58-9
M. Wt: 438.459
InChI Key: DCQKMIYGMQWKNU-UHFFFAOYSA-N
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Description

3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a potent and selective small molecule inhibitor of Tank-binding kinase 1 (TBK1) . This compound has emerged as a critical pharmacological tool for dissecting the role of TBK1 in inflammatory signaling pathways and cancer biology. Its mechanism of action involves competitive binding to the ATP-binding site of TBK1, thereby suppressing its kinase activity and the subsequent phosphorylation of downstream substrates like IRF3. Research utilizing this inhibitor has been instrumental in elucidating the non-canonical function of TBK1 as a key driver of RAS-mediated oncogenesis , demonstrating that its inhibition can induce senescence in mutant RAS-driven cancer cells. Consequently, this molecule is of significant value in oncology research, particularly for investigating novel therapeutic strategies against RAS-mutant cancers, and in immunology for exploring the cGAS-STING pathway and its connection to autoimmunity and anti-tumor immunity.

Properties

IUPAC Name

3-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c24-17-5-1-2-6-18(17)28-20(25-26-23(28)30)14-15-8-10-27(11-9-15)22(29)16-4-3-7-19-21(16)32-13-12-31-19/h1-7,15H,8-14H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQKMIYGMQWKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=C5C(=CC=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several key structural components:

  • Dihydrobenzo[b][1,4]dioxine moiety : Known for its role in various biological activities.
  • Piperidine ring : Often associated with neuroactive compounds.
  • Triazole group : Recognized for its antifungal and anticancer properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Neuropharmacological Effects

Research indicates that derivatives of the dihydrobenzo[b][1,4]dioxine structure exhibit significant interactions with adrenergic receptors. Specifically:

  • Alpha(2)-adrenoceptor antagonism : Some derivatives have shown potent binding affinity to alpha(2)-adrenoceptors, which are implicated in the modulation of neurotransmitter release and have therapeutic potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's .

2. Anticancer Potential

The triazole component of the compound is linked to anticancer activity:

  • PARP1 Inhibition : A related study highlighted that compounds with similar structures inhibited the PARP1 enzyme, which plays a crucial role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
NeuropharmacologyAlpha(2)-adrenoceptor antagonist
AnticancerPARP1 inhibition
AntifungalTriazole antifungal activity

Case Study: Neuropharmacological Evaluation

A study evaluated the effects of a related piperidinyl derivative on alpha(2)-adrenoceptors. The compound demonstrated a significant reduction in norepinephrine reuptake, suggesting potential benefits in treating anxiety disorders .

Case Study: Anticancer Activity

In vitro tests showed that a similar triazole derivative exhibited an IC50 value of 5.8 µM against PARP1. This suggests that modifications to the triazole structure could enhance its efficacy as a cancer therapeutic .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : Binding to alpha(2)-adrenergic receptors alters neurotransmitter dynamics.
  • Enzyme Inhibition : Interference with PARP1 leads to impaired DNA repair in cancer cells.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as an anti-cancer agent. Studies have shown that derivatives of triazole compounds can inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of tyrosine kinases , which are crucial in the signaling pathways of cancer cells.
  • Induction of apoptosis in malignant cells.

Case Study: Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that similar triazole derivatives exhibit IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anti-cancer activity. For instance:

CompoundCell LineIC50 (μM)
Triazole Derivative AMCF-7 (Breast Cancer)5.8
Triazole Derivative BHeLa (Cervical Cancer)0.88

These findings highlight the potential of triazole-containing compounds in cancer therapy.

Applications in Research

The compound's unique structure allows for diverse applications in scientific research:

  • Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new anti-cancer therapies.
  • Biochemical Studies : The compound can be used to study the mechanisms of action of triazole derivatives on cellular processes.
  • Pharmacological Testing : It serves as a lead compound for synthesizing analogs with improved efficacy and selectivity against cancer cells.

Comparison with Similar Compounds

Structural Analogues with Triazolone Cores

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS: 883065-90-5)
  • Key Differences : Replaces the piperidine-fluorophenyl group with a nitrothiazolylthio substituent.
  • Implications : The nitrothiazole group introduces strong electron-withdrawing effects, likely enhancing antimicrobial activity but reducing CNS penetration compared to the target compound .
  • Data : Molecular weight (379.37 g/mol), CAS 883065-90-5 .
5-[1-(2,6-Difluorobenzoyl)-4-piperidinyl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Key Differences : Substitutes dihydrobenzo dioxine carbonyl with a 2,6-difluorobenzoyl group and adds a 4-methoxybenzyl substituent.
  • Data : Registered under MFCD28976305 .

Analogues with Piperidine and Fluorophenyl Moieties

1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic Acid
  • Key Differences : Replaces the triazolone core with a carboxylic acid and a 1,2,3-triazole ring.
  • Implications: The carboxylic acid increases polarity, likely reducing blood-brain barrier penetration but improving solubility for intravenous applications .
  • Data : CAS 1400540-11-5 .
5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Key Differences: Substitutes dihydrobenzo dioxine carbonyl with a fluorophenoxy acetyl group.
  • Implications : The acetyl group may shorten half-life due to ester hydrolysis but could enhance binding to serine proteases or kinases .
  • Data : Registered under MFCD28805883 .

Comparative Data Table

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,2,4-Triazolone 2-Fluorophenyl, Piperidine-dihydrobenzo dioxine ~495.45 (estimated) High lipophilicity, CNS potential
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-... 1,2,4-Triazolone Nitrothiazolylthio 379.37 Antimicrobial activity
5-[1-(2,6-Difluorobenzoyl)-4-piperidinyl]-... 1,2,4-Triazolone 2,6-Difluorobenzoyl, 4-Methoxybenzyl ~452.43 (estimated) Enhanced metabolic stability
1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]... 1,2,3-Triazole Carboxylic acid 317.33 High solubility, limited BBB penetration

Research Findings and Implications

  • Synthetic Routes : Analogues in and were synthesized via multicomponent or click chemistry, suggesting the target compound may be accessible through similar methods .
  • Pharmacokinetics : Fluorine substituents (e.g., 2-fluorophenyl) consistently improve metabolic stability across analogues, while bulky groups like dihydrobenzo dioxine may enhance target binding .
  • Toxicity Considerations: Limited data on long-term toxicity for most analogues (see ), highlighting a critical gap for future studies on the target compound .

Q & A

Q. What synthetic strategies are effective for preparing this triazolone-piperidine hybrid compound?

The compound can be synthesized via multi-step protocols involving:

  • Condensation reactions : Piperidine derivatives are functionalized with dihydrobenzo[d][1,4]dioxine carbonyl groups through amide bond formation .
  • Triazole ring formation : Cyclization of thiosemicarbazides or hydrazine derivatives under microwave or thermal conditions to form the 1,2,4-triazol-5(4H)-one core .
  • Purification : Column chromatography (e.g., silica gel or Celite) and recrystallization are critical for isolating high-purity products .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., fluorophenyl integration at δ ~7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 379.37 for a related triazolone derivative) .
  • IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl groups from the triazolone and benzodioxine moieties .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : Test in DMSO (common stock solution), THF, or chloroform. Hydrophobic groups (e.g., fluorophenyl) may limit aqueous solubility .
  • Stability : Store at –20°C in inert atmospheres to prevent oxidation of the triazolone ring. Monitor degradation via HPLC under varying pH/temperature .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound?

Use response surface methodology to:

  • Vary reaction parameters (temperature, catalyst loading, solvent ratios) and model their impact on yield .
  • Apply statistical tools (e.g., ANOVA) to identify significant factors. For example, copper sulfate concentration in click chemistry steps may critically influence triazole formation .

Q. How to resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines or in vivo models to confirm target engagement .
  • Off-target profiling : Use kinase/GPCR panels to assess selectivity. Fluorophenyl and piperidine groups may interact with off-target receptors like serotonin transporters .

Q. What computational methods predict the compound’s molecular targets?

  • Molecular docking : Screen against structural databases (e.g., PDB) to identify binding pockets (e.g., CYP450 enzymes due to the triazolone core) .
  • MD simulations : Simulate ligand-receptor complexes for >100 ns to evaluate binding stability and conformational changes .

Q. How to evaluate selectivity against structurally related enzymes?

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-NAD for sirtuins) to measure IC₅₀ values .
  • Structural analogs : Synthesize derivatives with modified benzodioxine or fluorophenyl groups to isolate SAR trends .

Q. What metabolic pathways and degradation products are anticipated?

  • In vitro metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS. The piperidine moiety may undergo N-dealkylation, while the triazolone ring could hydrolyze to carboxamide .
  • Stability studies : Expose to simulated gastric fluid (pH 2) to assess degradation under physiological conditions .

Q. How to assess off-target effects in complex biological systems?

  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
  • Phenotypic screening : Use zebrafish or organoid models to detect developmental or morphological changes .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug design : Introduce ester groups on the piperidine nitrogen to improve membrane permeability .
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous solubility and prolong circulation time .

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